7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride
Description
7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride is a bicyclic amine compound featuring a spirocyclic structure with a piperidine substituent at the 7-position. The 5-azaspiro[2.4]heptane core consists of a cyclopropane ring fused to a piperidine-like nitrogen-containing ring, conferring rigidity and stereochemical complexity. The dihydrochloride salt form enhances solubility and stability for pharmaceutical applications.
Properties
Molecular Formula |
C11H22Cl2N2 |
|---|---|
Molecular Weight |
253.21 g/mol |
IUPAC Name |
7-piperidin-1-yl-5-azaspiro[2.4]heptane;dihydrochloride |
InChI |
InChI=1S/C11H20N2.2ClH/c1-2-6-13(7-3-1)10-8-12-9-11(10)4-5-11;;/h10,12H,1-9H2;2*1H |
InChI Key |
NBYSTQRDFQVSJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CNCC23CC3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Lithium Aluminum Hydride (LiAlH4)-Mediated Reduction
The 5-azaspiro[2.4]heptane core is often synthesized via reductive cyclization. In a representative protocol, ethyl ((R)-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-7-yl)carbamate is reduced with LiAlH4 in tetrahydrofuran (THF) at reflux, yielding the spirocyclic amine intermediate. This method leverages the strong reducing power of LiAlH4 to deprotect carbamate groups while facilitating ring closure.
Cyclization via Buchwald-Hartwig Coupling
Alternative routes employ palladium-catalyzed cross-coupling to assemble the spiro system. For example, 4-(pyrrolidin-1-yl)piperidine reacts with aryl halides using RuPhos precatalyst and sodium tert-butoxide in THF, achieving spiroannulation at 85°C. This approach is advantageous for introducing stereochemical complexity but requires rigorous control of reaction conditions to avoid byproducts.
Salt Formation and Purification
Hydrochloride Salt Preparation
The free base of 7-(piperidin-1-yl)-5-azaspiro[2.4]heptane is treated with hydrochloric acid (HCl) in ethanol/water to form the dihydrochloride salt. A typical procedure involves dissolving the base in ethanol, adding concentrated HCl dropwise at 0–5°C, and recrystallizing the precipitate. The dihydrochloride form enhances stability and aqueous solubility.
Chromatographic Purification
Final purification is achieved via flash chromatography (methanol:DCM = 2:98) or preparative HPLC using a C18 column with methanol/water gradients. Purity exceeding 98% is routinely reported, as confirmed by HPLC and NMR.
Comparative Analysis of Synthetic Routes
Optimization and Process Chemistry
Solvent and Temperature Effects
Catalytic Systems
- Palladium Catalysts : RuPhos precatalyst outperforms Pd(OAc)2 in spiroannulation, reducing reaction times from 24 h to 3 h.
- Base Selection : Sodium tert-butoxide minimizes side reactions compared to potassium carbonate in nucleophilic substitutions.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride and its analogs:
*Note: Molecular formula for the main compound is inferred from analogs and synthetic pathways (e.g., dihydrochloride salt adds two HCl equivalents).
Physicochemical and Pharmacological Insights
- Solubility : The dihydrochloride salt of the main compound likely exhibits higher aqueous solubility compared to neutral analogs (e.g., 7-methoxy derivative) due to ionic character .
- Metabolic Stability : Fluorinated analogs (e.g., 7-fluoro, 7-difluoromethyl) may resist oxidative metabolism, extending half-life in vivo .
Biological Activity
7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride, with CAS No. 1823585-52-9, is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article delves into its pharmacological properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C11H21ClN2
- Molecular Weight : 216.75 g/mol
- CAS Number : 1823585-52-9
The biological activity of 7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The compound shows affinity for dopamine receptors, particularly the D3 subtype, which is implicated in several neuropsychiatric disorders. Its mechanism may involve modulation of dopaminergic signaling pathways, potentially offering therapeutic benefits in conditions like schizophrenia or Parkinson's disease.
Antiviral Activity
Recent studies have highlighted the compound's potential antiviral properties. It has been shown to inhibit the activity of host kinases AAK1 and GAK, which are critical in viral entry and replication processes. In vitro assays demonstrated that 7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride exhibits potent activity against Dengue virus (DENV) in human primary monocyte-derived dendritic cells (MDDCs), suggesting its potential as a broad-spectrum antiviral agent .
Neuropharmacological Effects
In neuropharmacological research, the compound has been evaluated for its effects on cognitive functions and behavior in animal models. Preliminary results indicate that it may enhance memory retention and reduce anxiety-like behaviors, possibly through its action on the central nervous system .
Case Studies
- Dengue Virus Study : In a controlled study involving MDDCs, treatment with the compound resulted in significant reduction of viral loads, demonstrating its antiviral efficacy without notable cytotoxicity .
- Behavioral Assessment in Rodent Models : A series of behavioral tests indicated that administration of 7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride improved cognitive performance in maze tasks while reducing stress responses .
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antiviral against DENV | Significant reduction in viral load | |
| Neuropharmacological effects | Improved memory retention | |
| Anxiety reduction | Decreased anxiety-like behaviors |
Future Directions
Further research is needed to elucidate the full spectrum of biological activities and therapeutic potentials of 7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride. Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic profiles.
- Long-term toxicity assessments.
- Exploration of synergistic effects with other antiviral agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
